N-[(pyrimidin-2-yl)methyl]-4-(trifluoromethyl)-1,3-thiazol-2-amine
CAS No.: 2549049-15-0
Cat. No.: VC11813903
Molecular Formula: C9H7F3N4S
Molecular Weight: 260.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549049-15-0 |
|---|---|
| Molecular Formula | C9H7F3N4S |
| Molecular Weight | 260.24 g/mol |
| IUPAC Name | N-(pyrimidin-2-ylmethyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C9H7F3N4S/c10-9(11,12)6-5-17-8(16-6)15-4-7-13-2-1-3-14-7/h1-3,5H,4H2,(H,15,16) |
| Standard InChI Key | RCIPDKQHAFLZHM-UHFFFAOYSA-N |
| SMILES | C1=CN=C(N=C1)CNC2=NC(=CS2)C(F)(F)F |
| Canonical SMILES | C1=CN=C(N=C1)CNC2=NC(=CS2)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Core Scaffold and Functional Groups
The compound’s structure features a 1,3-thiazole ring substituted at the 2-position with an amine group linked to a pyrimidin-2-ylmethyl moiety and at the 4-position with a trifluoromethyl () group. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, is known for its metabolic stability and ability to participate in hydrogen bonding and π-π interactions . The group enhances lipophilicity and electron-withdrawing effects, which can improve membrane permeability and resistance to oxidative metabolism . The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is prevalent in nucleic acids and many FDA-approved drugs, contributing to binding interactions with biological targets such as enzymes and receptors .
Key Structural Contributions:
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Thiazole Ring: Stabilizes the molecule through aromaticity and facilitates interactions with hydrophobic pockets in proteins .
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Trifluoromethyl Group: Increases bioavailability and modulates electronic properties, potentially enhancing target affinity.
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Pyrimidine Moiety: Offers hydrogen-bonding capabilities and structural mimicry of purine/pyrimidine bases, relevant for targeting nucleic acid-processing enzymes .
Synthetic Pathways and Optimization
Critical Reaction Parameters:
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Temperature: Microwave-assisted synthesis at 170°C for 30 minutes improves yield in cyclization steps .
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Catalysts: Use of palladium catalysts for cross-coupling reactions in pyrimidine functionalization .
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Solvents: Polar aprotic solvents like -dimethylformamide (DMF) enhance solubility of intermediates.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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-NMR:
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-NMR:
Mass Spectrometry (MS)
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ESI-MS exhibits a molecular ion peak at 260.24 (), consistent with the molecular formula.
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Fragmentation patterns include loss of the group ( 211) and pyrimidine moiety ( 147).
Infrared (IR) Spectroscopy
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Strong absorption bands at 1100–1200 cm confirm the presence of .
Biological Significance and Hypothesized Activities
Central Nervous System (CNS) Modulation
Structural analogs, such as M mAChR positive allosteric modulators (PAMs), demonstrate subtype-selective agonism via sulfur–nitrogen nonbonding interactions . The pyrimidine-thiazole scaffold in N-[(pyrimidin-2-yl)methyl]-4-(trifluoromethyl)-1,3-thiazol-2-amine may similarly modulate muscarinic receptors, potentially aiding in treating overactive bladder or cognitive disorders .
Anticancer Activity
Thiazoles inhibit kinases (e.g., EGFR, VEGFR) and induce apoptosis in cancer cells . The group’s electron-withdrawing effects could enhance binding to ATP pockets in kinases, as seen in analogs with IC values of <1 μM .
Pharmacokinetic and Physicochemical Properties
Future Research Directions
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Target Identification: Screen against kinase panels and microbial assays to validate hypothesized activities .
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SAR Studies: Modify the pyrimidine substituents or position to optimize potency and selectivity .
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In Vivo Efficacy: Evaluate pharmacokinetics in disease models (e.g., xenografts, bacterial infections) .
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Toxicology Profiles: Assess acute and chronic toxicity in preclinical models.
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